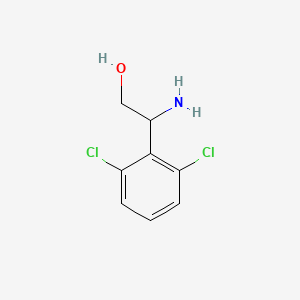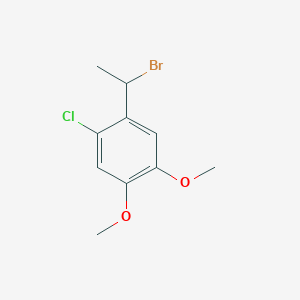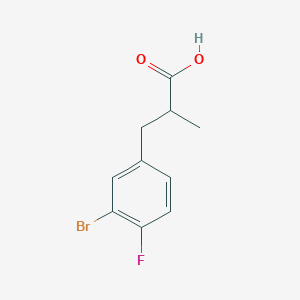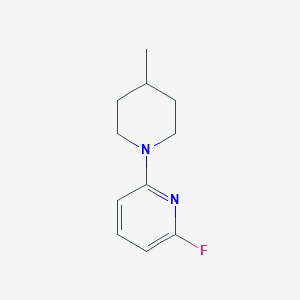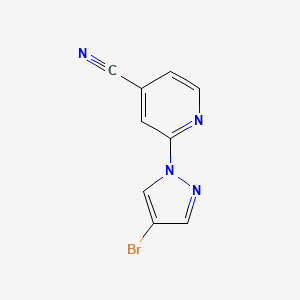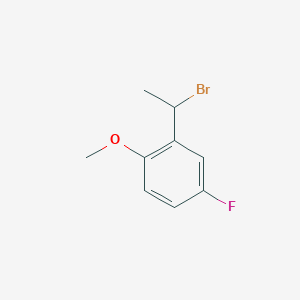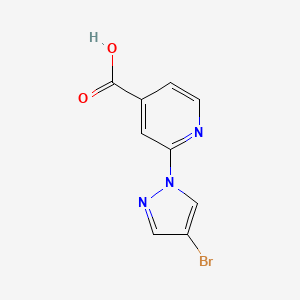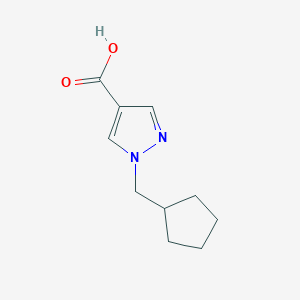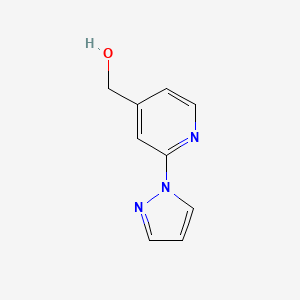
(2-(1H-Pyrazol-1-YL)pyridin-4-YL)methanol
概要
説明
“(2-(1H-Pyrazol-1-YL)pyridin-4-YL)methanol” is a chemical compound .
Synthesis Analysis
The synthesis of pyrazole-based ligands, which could include “(2-(1H-Pyrazol-1-YL)pyridin-4-YL)methanol”, has been achieved via the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine . A Rh(III)-catalyzed and solvent-controlled C–H bond functionalization of 2-(1H-pyrazol-1-yl)pyridine with internal alkynes has also been described, providing a straightforward way for the divergent synthesis of either C–H alkenylation products or indazole products .Molecular Structure Analysis
The molecular structure of pyrazole-based ligands, such as “(2-(1H-Pyrazol-1-YL)pyridin-4-YL)methanol”, provides one pyrazole sp2-nitrogen, one pyridine sp2-nitrogen, and one amine sp3-nitrogen, which were capable of coordinating to the metal .Chemical Reactions Analysis
The chemical reactions involving pyrazole-based ligands have been studied. For example, the ligands were tested by varying the type of solvent, metal ion, anion in the metal salt, and ratios of ligands and metal salts .科学的研究の応用
Synthesis and Structural Characterization
Synthesis Techniques : The compound has been utilized in synthesizing complex molecular structures. For example, the synthesis and X-ray Crystal Structure of a Triple-Stranded Helical Supramolecular Complex formed between Tris(3-(pyridin-2-yl)pyrazole)ruthenium(II) and Copper(I) demonstrates the compound's role in creating intricate molecular architectures (Lam et al., 1997). This research highlights the reaction between ruthenium(II) complexes and copper in methanol, showcasing the compound's versatility in forming supramolecular structures.
Structural Studies : The η5 and η6 - cyclic π-perimeter hydrocarbon platinum group metal complexes study provides insights into the spectral and structural characteristics of complexes formed with ligands derived from the compound. These complexes are synthesized using ruthenium and iridium, revealing the potential for creating diverse metal-organic structures (Sairem et al., 2012).
Coordination Chemistry and Ligand Behavior
Coordination Complexes : Research on the synthesis and coordination chemistry of 2,6-bis(pyrazolyl)pyridines and related ligands illustrates the compound's utility as a versatile ligand. These studies have shown its application in forming luminescent lanthanide compounds for biological sensing and iron complexes with unusual thermal and photochemical spin-state transitions, indicating its broad utility in coordination chemistry (Halcrow, 2005).
Material Science and Photophysical Properties
Supercapacitors and Photoresponsiveness : A notable application in material science includes the construction of coordination polymer-based supercapacitors with matched energy levels. This research underlines the compound's role in enhancing capacity under visible light illumination in the presence of methanol, demonstrating its potential in energy storage technologies (Tang et al., 2018).
Fluorescent Properties : The efficient synthesis and investigation into the fluorescent properties of pyrazole[3,4-b]thieno[2,3-e]pyridine derivatives, where the compound acts as a precursor, reveal its importance in developing fluorescent materials. The study shows some derivatives exhibit blue light emission, highlighting its application in creating optical materials (Yao et al., 2014).
将来の方向性
Pyrazole-based ligands, such as “(2-(1H-Pyrazol-1-YL)pyridin-4-YL)methanol”, have shown promising results in various applications, including as a biological transformation agent, a biological active agent, a sensor for cancer, an anticancer agent, a catalyst for hydrolysis reactions and oxidation, a medicine, and an antibiotic agent . Therefore, they can be used as a model for further developments in catalytic processes relating to catecholase activity .
特性
IUPAC Name |
(2-pyrazol-1-ylpyridin-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c13-7-8-2-4-10-9(6-8)12-5-1-3-11-12/h1-6,13H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAHPRICBVQCCDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NC=CC(=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(1H-Pyrazol-1-YL)pyridin-4-YL)methanol | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

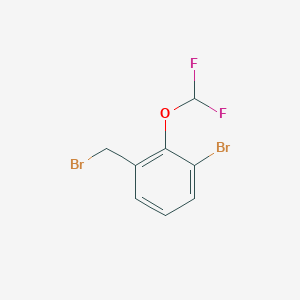
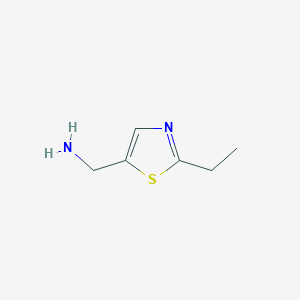
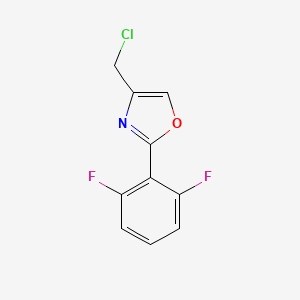
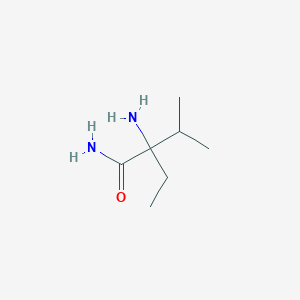
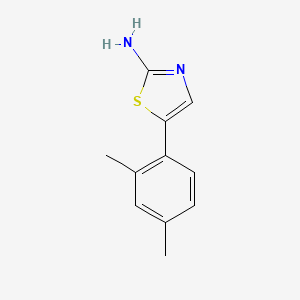
![[4-(4-Bromo-1H-pyrazol-1-YL)phenyl]methanol](/img/structure/B1526463.png)
